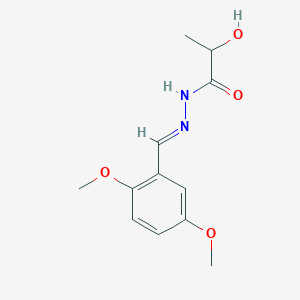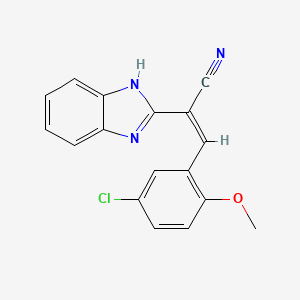
2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile, also known as BCMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to exhibit promising anticancer activity, making it a subject of interest for researchers working in the field of oncology.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and leading to cell cycle arrest. This ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the viability of cancer cells. The compound has also been found to cause cell cycle arrest in cancer cells. In addition to its anticancer activity, 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has been found to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile in lab experiments is its potent anticancer activity. The compound has been found to be effective against a wide range of cancer types, including drug-resistant cancers. Another advantage is that 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects on normal cells at high concentrations, which could limit its clinical use.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile-based drugs for the treatment of cancer. Researchers are investigating ways to modify the structure of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile to enhance its potency and reduce its toxicity. Another area of interest is the investigation of the antibacterial and antifungal properties of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile. Future research could also focus on the development of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile-based diagnostic tools for cancer detection. Finally, researchers could investigate the potential of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has shown significant potential as an anticancer agent. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has also been found to be effective against drug-resistant cancer cells. In addition to its anticancer activity, 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has also been investigated for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-22-16-7-6-13(18)9-11(16)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOUNSPMZCQHNV-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3862524.png)
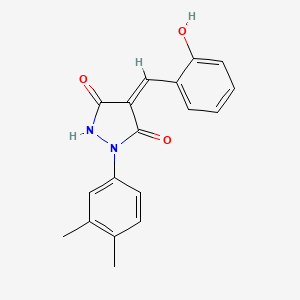

![N-(4-methoxyphenyl)-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3862556.png)


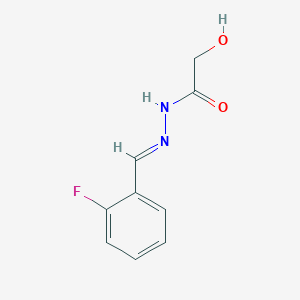
![2-methyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862580.png)

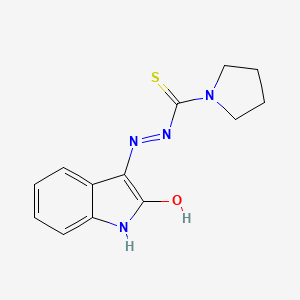
![2-anilino-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3862600.png)
![N-(2,5-dimethylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862612.png)

